{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid
Description
{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative characterized by a (4-fluorophenoxy)methyl substituent at position 2 of the thiazole ring and an acetic acid group at position 4. The compound combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capability of the carboxylic acid group, making it a promising candidate for pharmaceutical and biochemical applications. Its molecular formula is C₁₂H₁₀FNO₃S, with a molecular weight of 267.28 g/mol (calculated). The presence of fluorine enhances metabolic stability and lipophilicity, while the acetic acid moiety improves aqueous solubility at physiological pH .
Properties
CAS No. |
929974-99-2 |
|---|---|
Molecular Formula |
C12H10FNO3S |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[2-[(4-fluorophenoxy)methyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H10FNO3S/c13-8-1-3-10(4-2-8)17-6-11-14-9(7-18-11)5-12(15)16/h1-4,7H,5-6H2,(H,15,16) |
InChI Key |
PYFGUQFDSHGREN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=CS2)CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring followed by the introduction of the fluorophenoxy group and the acetic acid moiety. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic conditions.
Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group on the thiazole ring.
Acetic Acid Moiety Addition:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Esterification and Hydrolysis
The acetic acid group in the compound allows for esterification and hydrolysis reactions:
-
Esterification : Reaction with alcohols (e.g., methanol) or amines under acidic catalysis forms esters or amides. For example:
This is critical for modulating solubility or bioavailability. -
Hydrolysis : Base-catalyzed hydrolysis of esters regenerates the carboxylic acid group, enabling further derivatization.
Nucleophilic Substitution
The thiazole ring’s sulfur atom and adjacent carbons can participate in nucleophilic substitution reactions:
-
Sulfur-centered reactions : The thiazole’s sulfur can act as a leaving group, enabling substitution with alkoxide or amine nucleophiles.
-
Carbon-centered reactions : Substitution at the 4-position (adjacent to the acetic acid group) may occur under specific conditions (e.g., alkylation or arylation).
Oxidation and Reduction
The compound undergoes oxidation and reduction depending on the functional groups involved:
-
Oxidation : The thiazole ring or acetic acid group can oxidize to form ketones, sulfones, or carboxylic acids.
-
Reduction : Catalytic hydrogenation may reduce double bonds or modify electron-deficient groups (e.g., fluorophenoxy substituents).
Cycloaddition Reactions
While not directly observed in this compound, 1,3-dipolar cycloaddition mechanisms (e.g., Huisgen cycloaddition) are relevant for triazole derivatives. For example, azides reacting with alkynes form triazoles, which could inspire synthetic strategies for analogs .
Reaction Mechanisms and Conditions
| Reaction Type | Conditions | Key Products/By-Products | Reference |
|---|---|---|---|
| Esterification | Acid catalyst (e.g., HCl), alcohol | Esters, water | |
| Hydrolysis | Base (e.g., NaOH), aqueous medium | Carboxylic acid, alcohol | |
| Nucleophilic Substitution | Polar aprotic solvent, nucleophile | Substituted thiazoles | |
| Oxidation | Oxidizing agents (e.g., KMnO₄) | Ketones/sulfones |
Computational Insights
Density functional theory (DFT) studies on similar systems reveal:
-
Regioselectivity : Cycloaddition reactions favor specific regioisomers due to asynchronous bond formation .
-
Solvent effects : Polar solvents (e.g., ethanol) can shift reaction pathways (e.g., elimination vs. cycloreversion) .
Challenges and Optimization
Scientific Research Applications
Pharmaceutical Research
1.1 Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid has been studied for its effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .
1.2 Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. In preclinical studies, it was shown to reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .
1.3 Drug Development
The compound serves as a lead structure for designing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further modifications aimed at enhancing efficacy and reducing side effects. Computational studies using density functional theory have provided insights into its binding interactions with target proteins .
Agrochemical Applications
2.1 Herbicidal Activity
The thiazole ring in {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid contributes to its herbicidal properties. Research has shown that derivatives of this compound can inhibit the growth of specific weed species without adversely affecting crop plants .
2.2 Pesticide Development
In addition to herbicides, this compound's structure allows for potential applications in developing new pesticides that target pests effectively while minimizing environmental impact. Studies are ongoing to assess its efficacy in field trials .
Material Science
3.1 Polymer Chemistry
The unique properties of {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid make it suitable for use in polymer chemistry as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties .
3.2 Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be incorporated into coatings and adhesives formulations to improve performance characteristics such as water resistance and durability .
Case Studies
Mechanism of Action
The mechanism of action of {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could target microbial enzymes, leading to the disruption of essential metabolic processes in pathogens. In agrochemicals, it may inhibit key enzymes in plants or pests, leading to their death or reduced growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid with analogous thiazole derivatives, focusing on substituents, molecular properties, and functional differences:
Structural and Functional Analysis
Substituent Position and Electronic Effects: Fluorine at the para position in the phenoxy group (target compound) maximizes electron-withdrawing effects, stabilizing the thiazole ring and enhancing interactions with biological targets. In contrast, ortho- or meta-fluorophenyl derivatives (e.g., and ) exhibit altered electronic profiles due to inductive effects .
Functional Group Variations: Ether vs. Amide Linkages: The target compound’s ether group (C-O-C) offers flexibility and moderate polarity, whereas amide-containing analogs (e.g., ) enable stronger hydrogen bonding but may suffer from hydrolysis in vivo . Acetic Acid vs. Ester/Amide Derivatives: The carboxylic acid group in all listed compounds ensures ionization at physiological pH, enhancing solubility.
Biological Implications: Fluorinated compounds generally show enhanced bioavailability due to fluorine’s small size and high electronegativity. The target compound’s fluorophenoxy group may confer superior pharmacokinetics compared to methylphenoxy () or chlorophenoxy () analogs . Thiazole rings with bulky substituents (e.g., ’s methyl group at C5) may hinder interactions with enzymes or receptors, reducing efficacy .
Biological Activity
The compound {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid , also known as 2-(4-Fluorophenyl)-1,3-thiazol-4-yl-acetic acid , has garnered attention in recent years due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
- Chemical Formula : C₁₁H₈FNO₂S
- CAS Number : 17969-24-3
- Molecular Weight : 251.280 g/mol
- Structural Characteristics : The compound features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various thiazole compounds found that certain analogues displayed promising activity against a range of pathogens.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 2-(4-Fluorophenyl)-1,3-thiazol-4-yl-acetic acid | 0.5 - 1.0 | 1.5 - 2.0 | Bactericidal |
| Compound X | 0.22 - 0.25 | Not reported | Bactericidal |
The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. The structure–activity relationship (SAR) studies suggest that modifications on the thiazole ring significantly influence cytotoxicity.
Case Study: Cytotoxicity Evaluation
In vitro studies examined the cytotoxic effects of various thiazole compounds on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-Fluorophenyl)-1,3-thiazol-4-yl-acetic acid | A431 (epidermoid carcinoma) | 1.61 ± 1.92 |
| Compound Y | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |
The results indicate that the compound exhibits potent cytotoxic effects comparable to established anticancer agents such as doxorubicin . The presence of electron-donating groups in the phenyl ring enhances its activity.
Anti-inflammatory Activity
Emerging research suggests that thiazole derivatives may possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and modulate immune responses, potentially offering therapeutic avenues for inflammatory diseases.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .
Q & A
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?
- Troubleshooting :
- Re-evaluate docking parameters (e.g., binding site flexibility, solvation effects).
- Screen for off-target interactions using proteome-wide affinity assays .
- Case Study : A related triazole-thioacetic acid showed predicted kinase inhibition but exhibited stronger antibacterial activity experimentally, highlighting the need for multi-target screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
